molecular formula C7H7KN2O3 B13489587 Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Cat. No.: B13489587
M. Wt: 206.24 g/mol
InChI Key: BEWAWBLBBPZHHM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse range of biological activities and are widely used in medicinal chemistry and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides. The reactions are carried out under mild to moderate conditions, depending on the reactivity of the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the original groups.

Scientific Research Applications

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can be compared with other pyridazine derivatives, such as:

    2-benzyl-6-oxo-1,6-dihydropyridazin-3-yl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.

    1,3,5-triazin-2-yl derivatives: These compounds contain a triazine ring instead of a pyridazine ring, resulting in different chemical and biological properties.

    1,3,4-oxadiazole derivatives: These compounds have an oxadiazole ring, which imparts unique properties compared to pyridazine derivatives.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H7KN2O3

Molecular Weight

206.24 g/mol

IUPAC Name

potassium;2-(1-methyl-6-oxopyridazin-3-yl)acetate

InChI

InChI=1S/C7H8N2O3.K/c1-9-6(10)3-2-5(8-9)4-7(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

BEWAWBLBBPZHHM-UHFFFAOYSA-M

Canonical SMILES

CN1C(=O)C=CC(=N1)CC(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.